4-[Benzyl(methyl)amino]-4-oxobutanoic acid
Description
Significance of the 4-Oxobutanoic Acid Moiety in Synthetic Organic Chemistry
The 4-oxobutanoic acid scaffold, also known as the succinic acid monoamide scaffold, is a bifunctional chemical entity that possesses both a carboxylic acid and an amide functional group, separated by a two-carbon linker. This arrangement provides a versatile platform for a variety of chemical transformations. The carboxylic acid can participate in esterification, amidation, and reduction reactions, while the amide bond offers sites for hydrolysis or further substitution.
A key synthetic route to access derivatives of this scaffold is the reaction of succinic anhydride (B1165640) with amines. For instance, the reaction of succinic anhydride with benzylamine (B48309) yields 4-(benzylamino)-4-oxobutanoic acid. chemicalbook.com This straightforward and efficient reaction highlights the accessibility of this class of compounds. Another significant reaction involving a related structure is the Friedel–Crafts reaction between toluene (B28343) and succinic anhydride to produce 4-(4-methylphenyl)-4-oxobutanoic acid, demonstrating the utility of the anhydride in forming carbon-carbon bonds. wikipedia.org
Furthermore, the 4-oxobutanoic acid framework is a precursor for the synthesis of various heterocyclic compounds. Research has shown that aryl-substituted 4-oxobutanoic acids can be reacted with aliphatic binucleophiles to generate bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net These reactions often proceed through the initial formation of a salt, followed by dehydration to form the corresponding amides and subsequent cyclization to the final heterocyclic products. researchgate.net This capacity to serve as a precursor to more complex, rigid structures underscores the importance of the 4-oxobutanoic acid moiety in the construction of diverse molecular frameworks.
Overview of N-Substituted Carboxylic Acids as Building Blocks in Complex Molecule Synthesis
N-substituted carboxylic acids, particularly N-substituted amino acids, are of paramount importance in the synthesis of complex molecules, most notably in the field of peptide and peptidomimetic chemistry. The substitution on the nitrogen atom can significantly influence the properties of the resulting molecules. For example, N-methylation of amino acids in peptides can enhance their lipophilicity, which in turn can improve their solubility in non-aqueous media and increase their membrane permeability, making them more bioavailable. monash.edu
The synthesis of N-substituted amino acids and their derivatives is an active area of research. Methods for their preparation include the direct N-alkylation of amino acids, often requiring protecting group strategies to ensure selectivity. monash.edu More advanced biocatalytic methods, such as the use of imine reductases for the reductive amination of α-ketoesters, have been developed to provide enantiomerically pure N-substituted α-amino esters. nih.gov This enzymatic approach offers high conversion rates and excellent stereoselectivity under mild reaction conditions. nih.gov
Beyond N-alkylation, the introduction of other substituents on the nitrogen atom of a carboxylic acid can also impart valuable properties. For example, N-substituted itaconamic acid derivatives, formed from the reaction of itaconic anhydride with amines, are noted for their amphiphilic characteristics and are used to introduce polar functional groups into polymers. nih.gov The versatility of N-substituted carboxylic acids as building blocks is further demonstrated by their use in the synthesis of a wide array of pharmacologically active cyclic derivatives. nih.govnih.gov
Contemporary Research Context of 4-[Benzyl(methyl)amino]-4-oxobutanoic Acid Analogues
The specific compound, this compound, is an example of an N-substituted 4-oxobutanoic acid. Its structure combines the features of the 4-oxobutanoic acid scaffold with an N-benzyl and N-methyl substitution on the amide nitrogen. This particular combination of functional groups makes it and its analogues interesting targets for contemporary research.
Analogues of this compound are found in chemical supplier catalogs, indicating their use as building blocks in research and development. bldpharm.comaccelachem.comscbt.comscbt.comsigmaaldrich.com These catalogues list numerous variations, including those with different substituents on the benzyl (B1604629) ring or alternative alkyl groups on the nitrogen. The availability of such a diverse range of analogues suggests their application in the systematic exploration of chemical space for the development of new bioactive compounds or materials.
The research into related structures, such as other N-substituted amides and carboxylic acids, points towards the potential applications of these analogues. For instance, the synthesis of novel pentacyclic benzimidazole (B57391) derivatives with amino or amido side chains has been shown to yield compounds with significant antiproliferative activity. nih.gov The structural features of this compound and its analogues make them suitable candidates for incorporation into similar complex molecular designs. Furthermore, the broader class of N-heterocyclic carbenes (NHCs), which share some structural similarities with cyclic derivatives that could be formed from these precursors, are known for their ability to stabilize reactive species and act as ligands in catalysis. wikipedia.org
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQRCDRWHFXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Benzyl Methyl Amino 4 Oxobutanoic Acid
Elucidation of Reaction Mechanisms in N-Acylation and Amide Bond Formation
The formation of the amide bond in 4-[Benzyl(methyl)amino]-4-oxobutanoic acid can be achieved through several mechanistic pathways, primarily involving the acylation of the secondary amine, N-benzylmethylamine. The most common synthetic precursors are succinic acid or its more reactive derivative, succinic anhydride (B1165640).
One primary route is the aminolysis of succinic anhydride. wikipedia.org This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org The nitrogen atom of N-benzylmethylamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the ring opens as the carboxylate group is eliminated, which, after proton transfer, yields the final product, this compound. This method is often efficient and can be performed under mild conditions, sometimes in the absence of any catalyst. researchgate.netresearchgate.net
A second major pathway is the direct condensation of succinic acid with N-benzylmethylamine. The direct reaction is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive ammonium-carboxylate salt. libretexts.org To overcome this, the reaction is typically either conducted at high temperatures (often above 100°C) to drive off water or mediated by a coupling agent. libretexts.orgresearchgate.netacs.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are common coupling agents. The mechanism with these agents involves the activation of the carboxylic acid. The carboxylic acid first adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is an excellent leaving group. The amine then attacks the carbonyl carbon of this activated intermediate, displacing the urea (B33335) derivative and forming the desired amide bond. libretexts.org To improve yields and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used, which form an active ester intermediate that is less prone to side reactions and racemization in chiral substrates. nih.govluxembourg-bio.com
Stereochemical Aspects and Chiral Induction in Related N-Substituted Acid Syntheses
While this compound is an achiral molecule, the principles of stereochemical control are highly relevant for the synthesis of its chiral derivatives or related N-substituted acids. Chiral succinimide (B58015) structures, which are closely related, are found in numerous pharmaceuticals and bioactive compounds. acs.orgnih.gov
The synthesis of chiral analogs, for instance, those bearing a substituent on the butanoic acid backbone (at the C2 or C3 position), requires stereoselective methods. A powerful strategy for achieving this is through the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a substituted maleimide. nih.gov For example, stereodivergent synthesis, which allows for the selective formation of any of a compound's stereoisomers, has been demonstrated for 3,4-disubstituted succinimides. acs.orgnih.gov This can be achieved via asymmetric transfer hydrogenation using rhodium catalysts, where the choice of catalyst and reaction conditions can selectively produce either syn- or anti-configured products with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov Such methodologies could be adapted to synthesize chiral derivatives of this compound, providing access to enantiomerically pure compounds for various applications.
Kinetic and Thermodynamic Profiling of Key Transformation Steps
The rate and efficiency of the synthesis of this compound are governed by the kinetic and thermodynamic parameters of the amide bond formation step.
Amide formation is generally a thermodynamically favorable process, with direct amidation being strongly exothermic. luxembourg-bio.comnih.gov For instance, calorimetric studies of similar reactions have recorded enthalpies of approximately -135 kJ mol⁻¹. luxembourg-bio.com However, the reaction often has a high activation energy, making it kinetically slow without activation. nih.gov
The following table illustrates the expected influence of various factors on the kinetics and yield of the formation of this compound from succinic acid and N-benzylmethylamine, based on general principles of amide bond synthesis.
Table 1: Predicted Kinetic and Yield Influences in Amide Synthesis
| Factor | Condition | Expected Effect on Rate | Expected Effect on Yield | Rationale |
|---|---|---|---|---|
| Method | Thermal Condensation | Slow | Moderate | High activation energy for direct reaction. nih.gov |
| Carbodiimide (EDCI) | Fast | High | Formation of a highly reactive O-acylisourea intermediate lowers the activation barrier. libretexts.orgacs.org | |
| Additive | None (EDCI only) | Fast | Moderate to High | O-acylisourea can undergo side reactions. |
| HOBt | No change | Higher | HOBt traps the O-acylisourea to form a more stable active ester, preventing side reactions. nih.govluxembourg-bio.com | |
| pH | Low (pH < 4) | Slow | Low | Carboxylic acid is protonated (less nucleophilic), and the amine is protonated (non-nucleophilic). acs.orgacs.org |
| Neutral to Mildly Basic | Optimal | High | Balances concentrations of nucleophilic carboxylate and protonated coupling agent. acs.orgresearchgate.net |
This table is illustrative and based on general principles of amide bond formation.
Influence of Solvent Systems and Reaction Conditions on Reaction Outcomes
The choice of solvent and other reaction conditions, such as temperature and catalysts, has a profound impact on the synthesis of this compound.
The solvent plays a critical role by solvating reactants, intermediates, and transition states. The polarity of the solvent can significantly alter reaction rates. libretexts.org For reactions proceeding through charged intermediates, such as the O-acylisourea in carbodiimide couplings, polar solvents are generally preferred as they can stabilize these species. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or acetone (B3395972) are often effective. acs.orgresearchgate.netacs.org While polar protic solvents can also be used, they may solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity. youtube.com In some acylation reactions, the yield is not directly proportional to solvent polarity, and optimization is often required. researchgate.net
Temperature is another key variable. For direct condensation without a catalyst, high temperatures (e.g., 100-250°C) are often necessary to overcome the activation barrier and remove the water byproduct. acs.orgnih.gov For catalyzed reactions, the temperature can be much milder, often at or below room temperature, which helps to minimize side reactions and preserve the integrity of thermally sensitive functional groups.
The presence of a catalyst or activating agent is arguably the most significant factor. As discussed, coupling agents like EDCI or the use of an anhydride precursor dramatically accelerate the reaction. wikipedia.orglibretexts.org In some cases, Lewis acids such as TiCl₄ or ZrCl₄ have also been used to catalyze direct amidation reactions. nih.gov
The following table summarizes the expected impact of different solvents and conditions on the synthesis.
Table 2: Predicted Influence of Solvents and Conditions on Reaction Outcome
| Parameter | Condition | Expected Effect on Yield/Time | Rationale |
|---|---|---|---|
| Solvent | Non-polar (e.g., Toluene) | Low Yield / Slow Rate | Poor stabilization of polar intermediates and transition states. acs.org |
| Polar Aprotic (e.g., DMF, NMP) | High Yield / Fast Rate | Good stabilization of charged intermediates without deactivating the amine nucleophile. acs.orgacs.org | |
| Polar Protic (e.g., Ethanol) | Moderate Yield / Variable Rate | Can stabilize intermediates but may also solvate and deactivate the amine via H-bonding. youtube.com | |
| Temperature | Low (0-25°C) | High Yield / Slow to Moderate Rate | Favorable for reactions with activating agents to minimize side products. |
| High ( > 100°C) | Variable Yield / Fast Rate | Necessary for direct thermal condensation but can lead to decomposition or side reactions. acs.org | |
| Catalyst | None (Thermal) | Low Yield / Very Slow | High activation energy for uncatalyzed reaction. nih.gov |
This table is illustrative and based on general principles of amide bond formation.
Structure Reactivity Relationship Srr Studies of 4 Benzyl Methyl Amino 4 Oxobutanoic Acid Analogues
Correlating Structural Variations with Modulated Reactivity Profiles
Variations in the structure of 4-[benzyl(methyl)amino]-4-oxobutanoic acid analogues have a profound impact on their reactivity. Modifications can be made at several positions: the N-substituents (benzyl and methyl), the aromatic ring of the benzyl (B1604629) group, and the butanoic acid backbone. Each change alters the electronic and steric environment of the reactive centers—the amide and the carboxylic acid.
Furthermore, the stability of the N-benzyl group itself is subject to structural influences. In studies involving similar N-benzyl pseudopeptides, it has been observed that the N-benzyl group can be cleaved under acidic conditions. mdpi.com This reactivity is enhanced by the presence of activating, electron-donating substituents on the aromatic ring, which stabilize the resulting benzylic carbocation. Conversely, electron-withdrawing groups would be expected to decrease the lability of the N-benzyl group under such conditions. This demonstrates a clear correlation where a structural change on the periphery of the molecule (the phenyl ring) directly modulates the reactivity of the amide bond.
Impact of N-Substituent Diversity on Chemical Transformations
The diversity of substituents on the amide nitrogen atom is a primary determinant of the reactivity of 4-oxo-4-(substituted-amino)butanoic acid analogues. The N-benzyl and N-methyl groups of the title compound create a specific steric and electronic environment that differs significantly from analogues with N-H, N-dialkyl, or N-diaryl functionalities.
The transformation of N-substituted succinamic acids into succinimides serves as a valuable model for understanding these effects. ijcps.org The rate of this intramolecular cyclization depends on the nucleophilicity of the amide nitrogen and the accessibility of the carboxylic acid group.
Primary vs. Secondary vs. Tertiary Amides: A primary succinamic acid (R=H, R'=H) will cyclize under different conditions than a secondary (e.g., N-benzyl) or tertiary (e.g., N-benzyl-N-methyl) analogue. The presence of two substituents on the nitrogen in this compound introduces significant steric hindrance around the amide bond.
Alkyl vs. Aryl Substituents: The electronic properties of the substituents are also critical. An N-aryl group, for example, would decrease the nucleophilicity of the nitrogen due to delocalization of the lone pair into the aromatic ring, potentially slowing a cyclization reaction compared to an N-alkyl group. The N-benzyl group provides a moderate level of steric bulk without significantly diminishing the nitrogen's nucleophilicity through resonance.
Impact of Steric Bulk: Increasing the steric bulk of the N-substituents can hinder intramolecular reactions. While the N-benzyl-N-methyl arrangement is sterically demanding, it can also favor certain conformations that facilitate or impede cyclization.
The following table, based on general principles of succinimide (B58015) synthesis, illustrates how substituent changes can influence reaction outcomes.
| Analogue Structure (R in 4-(R-amino)-4-oxobutanoic acid) | Substituent Type | Expected Relative Yield | Key Influencing Factor |
|---|---|---|---|
| -NH(benzyl) | Secondary Amine | High | Good nucleophilicity, moderate steric hindrance. |
| -N(methyl)(benzyl) | Tertiary Amine | Moderate | Increased steric hindrance around the nitrogen atom. |
| -NH(phenyl) | Secondary Arylamine | Moderate to Low | Reduced nitrogen nucleophilicity due to resonance. |
| -N(tert-butyl)(methyl) | Tertiary Amine (Bulky) | Low | Severe steric hindrance impeding intramolecular attack. |
Steric and Electronic Effects Governing Reaction Selectivity
The selectivity of reactions involving this compound is controlled by a fine balance of steric and electronic effects. These factors determine which part of the molecule is most likely to react and under what conditions.
Steric Effects: The most significant steric influence arises from the tertiary N-benzyl-N-methyl amide group. This bulky arrangement shields the amide carbonyl from nucleophilic attack. Simultaneously, it can influence the reactivity of the nearby carboxylic acid by sterically hindering the approach of large reagents. In reactions involving external reagents, steric hindrance can direct the reaction away from the amide and towards the more accessible carboxylic acid. Studies on sterically encumbered benzyl potassium species have shown that increased steric bulk can fundamentally alter reaction pathways, favoring intramolecular cyclization over intermolecular reactions. nih.govnih.gov This principle suggests that the steric profile of the N-substituents in our target compound could be tuned to favor specific outcomes, such as cyclization versus intermolecular polymerization.
Electronic Effects: The electronic nature of the molecule is primarily dictated by the inductive and resonance effects of its functional groups.
The amide group exhibits resonance, which lends planarity and stability to the N-C(O) bond, making it less reactive than a ketone. nih.govacs.org
The benzyl group is weakly electron-donating by induction. However, this can be modified by adding substituents to the phenyl ring. An electron-donating group (e.g., -OCH₃) at the para-position would increase the electron density on the benzyl group and, by extension, the nucleophilicity of the nitrogen atom. Conversely, an electron-withdrawing group (e.g., -NO₂) would decrease the nitrogen's nucleophilicity and make the N-benzyl group more resistant to acid-catalyzed cleavage. mdpi.com A Hammett analysis of related complex molecules confirmed that even distant substituents have a measurable, if small, effect on reaction rates at a reactive center. nih.gov
This interplay is summarized in the conceptual table below.
| Reaction Type | Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Reaction Rate |
|---|---|---|---|
| Acid-Catalyzed N-Debenzylation | -OCH₃ (Electron-Donating) | Stabilizes benzylic cation intermediate | Increase |
| -NO₂ (Electron-Withdrawing) | Destabilizes benzylic cation intermediate | Decrease | |
| Intramolecular Cyclization (Nucleophilic Attack by N) | -OCH₃ (Electron-Donating) | Increases nucleophilicity of Nitrogen | Increase |
| -NO₂ (Electron-Withdrawing) | Decreases nucleophilicity of Nitrogen | Decrease |
Influence of Molecular Conformation on Reaction Efficiency
The efficiency of reactions involving this compound is highly dependent on its molecular conformation. As an acyclic molecule, it has significant rotational freedom, but certain conformations are more stable and/or more reactive than others. slideshare.net
A key conformational feature is the geometry of the tertiary amide bond. While amides are typically planar due to resonance stabilization, severe steric repulsion between substituents can force the amide bond to twist. nih.govacs.org In the case of this compound, the steric strain between the benzyl group, the methyl group, and the succinyl group can lead to a non-planar, "twisted" amide conformation. This twisting has two major consequences:
Disruption of Resonance: Twisting disrupts the orbital overlap between the nitrogen lone pair and the carbonyl π-system (nN → π*C=O). This destabilizes the ground state of the amide, making the N-C(O) bond weaker and more susceptible to cleavage. nih.gov
Increased Nitrogen Nucleophilicity: By localizing the lone pair on the nitrogen atom (i.e., reducing its participation in resonance), the nitrogen becomes more pyramidal and more nucleophilic, which can accelerate reactions such as alkylation or intramolecular cyclization.
The conformation of the butanoic acid chain is also critical for intramolecular reactions. For the compound to cyclize to a succinimide, the four-carbon chain must adopt a conformation that brings the carboxylic acid group into close proximity with the amide nitrogen, allowing for a favorable transition state for nucleophilic attack. youtube.com Conformations that hold these groups far apart would be unreactive in this pathway. Therefore, reaction efficiency is directly tied to the equilibrium population of the reactive conformer and the energy barrier to achieve it. slideshare.net
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of "4-[Benzyl(methyl)amino]-4-oxobutanoic acid." A combination of one- and two-dimensional NMR techniques would provide a complete picture of the proton and carbon framework, as well as the connectivity within the molecule.
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and butanoic acid moieties, and the methyl protons. The aromatic protons would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons are anticipated to show a singlet at approximately δ 4.5 ppm. The two methylene groups of the butanoic acid chain would present as two distinct multiplets, likely around δ 2.5 and δ 2.7 ppm, showing coupling to each other. The N-methyl group would give a singlet at around δ 2.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the carboxylic acid and the amide are expected at the downfield end of the spectrum, typically in the range of δ 170-180 ppm. The aromatic carbons of the benzyl group would resonate between δ 127-138 ppm. The benzylic methylene carbon is expected around δ 50-55 ppm, while the two methylene carbons of the butanoic acid backbone would appear at approximately δ 30-35 ppm. The N-methyl carbon would be observed in the range of δ 35-40 ppm.
2D NMR:
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the two methylene groups in the butanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of the protonated carbons in the molecule.
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| 7.2-7.4 (m, 5H, Ar-H) | 175-180 (C=O, Acid) |
| 4.5 (s, 2H, Ar-CH₂) | 170-175 (C=O, Amide) |
| 2.9 (s, 3H, N-CH₃) | 135-138 (Ar-C, Quaternary) |
| 2.7 (t, 2H, -CH₂-C=O) | 127-129 (Ar-CH) |
| 2.5 (t, 2H, -CH₂-CH₂-) | 50-55 (Ar-CH₂) |
| 35-40 (N-CH₃) | |
| 30-35 (-CH₂-C=O) | |
| 28-33 (-CH₂-CH₂-) |
Advanced Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural confirmation.
Hyphenated LC-MS and GC-MS for Mixture Analysis and Compound Identification
For the analysis of "this compound," which is a relatively polar and non-volatile compound, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method over Gas Chromatography-Mass Spectrometry (GC-MS). LC would be used to separate the compound from any impurities or in a complex mixture, followed by detection and identification by the mass spectrometer. The retention time from the LC would provide an additional parameter for identification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion. For "this compound" (C₁₂H₁₅NO₃), the expected exact mass would be calculated and compared to the experimentally determined value. This high degree of accuracy allows for the confident determination of the elemental composition. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H), cleavage of the benzyl group, and other characteristic fragmentations of the amide bond.
| Technique | Application | Expected Results for C₁₂H₁₅NO₃ |
| LC-MS | Separation and Identification | A distinct peak at a specific retention time with a corresponding mass spectrum. |
| HRMS | Exact Mass Determination and Formula Confirmation | Experimental mass matching the calculated exact mass of 221.1052 g/mol . |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.
The IR spectrum of "this compound" would be expected to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid would be observed in the range of 2500-3300 cm⁻¹. Two C=O stretching vibrations would be present: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the tertiary amide around 1630-1660 cm⁻¹. The C-N stretching of the amide would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would be a strong feature in the Raman spectrum.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak |
| Aromatic C-H | 3000-3100 | Strong |
| Carboxylic Acid C=O | 1700-1725 | Moderate |
| Amide C=O | 1630-1660 | Moderate |
| Aromatic C=C | 1450-1600 | Strong |
| C-N Stretch | 1200-1300 | Moderate |
Advanced Chromatographic Separations for Purity and Isomer Analysis
The separation of this compound from structurally similar impurities, isomers, and reaction byproducts presents a significant analytical challenge. Its hydrophilic nature and the presence of both a carboxylic acid and a tertiary amine group necessitate advanced chromatographic strategies to achieve adequate resolution and purity assessment.
Multi-Dimensional Liquid Chromatography (LC×LC) for Complex Matrices
For highly complex samples, such as those from synthetic reaction mixtures or biological systems, one-dimensional liquid chromatography may offer insufficient resolving power. wiley.com Comprehensive two-dimensional liquid chromatography (LC×LC) addresses this limitation by combining two independent separation modes orthogonally, dramatically increasing the total peak capacity. nih.govyoutube.com In this technique, the entire effluent from the first-dimension column is sequentially transferred to a second, faster-separating column via a switching valve. selectscience.net This approach is particularly beneficial for separating target analytes from challenging sample matrices. wiley.comyoutube.com
The analysis of this compound in a crude synthetic sample could employ an orthogonal LC×LC setup. For instance, an ion-exchange column in the first dimension could separate compounds based on their charge properties, followed by a reversed-phase separation in the second dimension based on hydrophobicity. This combination ensures that components that co-elute in the first dimension are likely to be resolved in the second, providing a high degree of separation. upce.cz The resulting data can be visualized as a two-dimensional contour plot, where each peak represents a separated compound, allowing for superior resolution of the target analyte from impurities. youtube.com
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
|---|---|---|
| Separation Mode | Strong Cation Exchange (SCX) | Reversed-Phase (RP) |
| Stationary Phase | Sulfonated Polystyrene-Divinylbenzene | C18-silica, core-shell particles |
| Separation Principle | Separation based on charge (interaction of protonated amine with the stationary phase) | Separation based on hydrophobicity |
| Typical Mobile Phase | Gradient of increasing salt concentration (e.g., potassium phosphate with acetonitrile) | Fast gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) |
| Typical Analysis Time | Slow gradient (e.g., 30-60 minutes) | Fast gradient (e.g., 1-2 minutes per fraction) |
Ion Exclusion and Ion Exchange Chromatography for Organic Acids
Ion chromatography is a powerful technique for the separation of ionic compounds, making it highly suitable for the analysis of organic acids and amines. gsconlinepress.com
Ion Exclusion Chromatography (IEC) is a mode of HPLC that separates analytes based on the principle of Donnan exclusion. oup.com The stationary phase is typically a strong cation exchange resin, which carries a negative charge. oup.comphenomenex.com Highly ionized species (strong acids) are repelled by this charge and elute quickly, while weakly ionized or neutral species can penetrate the pores of the resin and are retained longer. phenomenex.comshimadzu.com This makes IEC particularly effective for separating weak organic acids. shimadzu.comdiduco.com For this compound, its carboxylic acid moiety allows for retention and separation from stronger acidic or basic impurities. The retention time in IEC is influenced by the analyte's pKa and the mobile phase pH.
Ion Exchange Chromatography (IEX) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. bio-rad.com Anion exchangers possess positive charges and retain negatively charged molecules (anions), while cation exchangers have negative charges and retain positively charged molecules (cations). gsconlinepress.combio-rad.com The amphoteric nature of this compound, containing both a carboxylic acid and a tertiary amine, allows for its analysis using either anion or cation exchange chromatography, depending on the mobile phase pH.
Anion Exchange: At a pH above the isoelectric point of the molecule, the carboxylic acid group will be deprotonated (-COO⁻), giving the molecule a net negative charge and allowing it to be retained on an anion exchange column.
Cation Exchange: At a pH below the isoelectric point, the tertiary amine group will be protonated (-NH⁺-), resulting in a net positive charge and enabling retention on a cation exchange column. chromatographyonline.com
Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions. bio-rad.com This technique is highly effective for purity analysis and the separation of charged isomers. phenomenex.com
| Compound | Chromatography Mode | Typical Stationary Phase | Expected Retention Behavior |
|---|---|---|---|
| Strong Acid (e.g., Sulfonic Acid Impurity) | Ion Exclusion | Sulfonated Resin (H⁺ form) | Very low retention (elutes near void volume) |
| This compound | Ion Exclusion | Sulfonated Resin (H⁺ form) | Moderate retention (as a weak acid) |
| Neutral Impurity (e.g., unreacted starting material) | Ion Exclusion | Sulfonated Resin (H⁺ form) | High retention (partitioning mechanism) |
| This compound (as anion) | Anion Exchange | Quaternary Ammonium Resin | Retained; eluted with salt or pH gradient |
| This compound (as cation) | Cation Exchange | Sulfonated Resin | Retained; eluted with salt or pH gradient |
Hyphenated Spectroscopic Techniques for Enhanced Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of chemical compounds. nih.govresearchgate.net
The combination of liquid chromatography with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR) provides a wealth of information from a single analysis. amazonaws.com For this compound, these techniques are crucial for confirming its molecular structure and identifying unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS. As the compound elutes from the LC column, it is ionized and its mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the compound, which is a critical piece of identifying information.
Tandem Mass Spectrometry (LC-MS/MS) offers deeper structural insights. nih.gov In this technique, a specific ion (e.g., the molecular ion of the target compound) is selected, fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of its atoms, differentiate it from isomers, and elucidate the structures of unknown co-eluting impurities.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples LC separation with NMR spectroscopy, providing detailed structural information on the separated compounds. amazonaws.comslideshare.net While less sensitive than MS, NMR provides definitive information about the carbon-hydrogen framework of the molecule. amazonaws.com The separated analyte flows from the column into a specialized NMR flow cell where spectra (e.g., ¹H NMR, ¹³C NMR, 2D-NMR) can be acquired. slideshare.net This allows for the unambiguous confirmation of the structure of this compound and the precise characterization of any impurities without the need for prior isolation.
| Technique | Primary Information Obtained | Application for this compound |
|---|---|---|
| LC-MS | Molecular Weight | Confirmation of the molecular mass (C₁₂H₁₅NO₃, Expected MW: 221.25 g/mol). |
| LC-MS/MS | Structural Fragmentation Pattern | Confirmation of structural fragments (e.g., loss of CO₂, cleavage of benzyl group) to distinguish from isomers and identify impurities. |
| LC-NMR | Detailed Structural Connectivity (¹H, ¹³C) | Unambiguous confirmation of the complete chemical structure, including positions of methyl and benzyl groups and the butanoic acid chain. |
| LC-PDA-MS | UV-Vis Spectrum, Molecular Weight, Fragmentation | Provides simultaneous data on chromophores (e.g., the benzyl group), molecular weight, and structure for comprehensive peak identification. nih.gov |
Theoretical and Computational Chemistry Approaches to 4 Benzyl Methyl Amino 4 Oxobutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 4-[Benzyl(methyl)amino]-4-oxobutanoic acid. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state geometry, electron distribution, and molecular orbitals. nih.govnih.gov
A typical DFT study on this amido acid would involve geometry optimization to find the most stable three-dimensional structure. Following optimization, calculations of electronic properties can be performed. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. electrochemsci.org A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carboxyl and amide groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen of the carboxylic acid is a likely site for nucleophilic attack.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov For instance, chemical hardness indicates the resistance to change in its electron distribution.
Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability and reactivity |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Indicates resistance to charge transfer |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in aqueous solution. nih.govacs.org
An MD simulation would typically start with a DFT-optimized structure of the molecule. The molecule is then placed in a simulation box filled with solvent molecules, such as water. The interactions between all atoms are described by a force field, which is a set of empirical energy functions. By solving Newton's equations of motion for every atom in the system, the simulation generates a trajectory of the molecule's movements over time. acs.org
Analysis of the MD trajectory can reveal the most populated conformations of the molecule. This is often done by monitoring the dihedral angles of the rotatable bonds. For this compound, key dihedral angles would include those around the C-N amide bond and the C-C bonds of the butanoic acid chain. The relative populations of different conformers can be determined by constructing a Ramachandran-like plot for the key dihedral angles. nih.gov
MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding between the carboxylic acid or amide groups and water molecules. The radial distribution function can be calculated to understand the structuring of solvent molecules around specific functional groups. nih.gov
Hypothetical Conformational Analysis of this compound from MD Simulations
| Dihedral Angle | Major Conformer(s) | Population (%) |
| O=C-N-C (Amide) | ~180° (trans) | >95 |
| C-C-C-C (Butanoic Acid) | gauche (~60°), anti (~180°) | 60, 40 |
| Cα-N-C(benzyl)-C(phenyl) | gauche (~±60°), anti (~180°) | 30, 40, 30 |
Note: The data in this table is hypothetical and for illustrative purposes.
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions, such as the hydrolysis of the amide bond in this compound. nih.govmcmaster.ca This involves identifying the transition state (TS) structures and calculating the activation energies for different possible reaction pathways.
The hydrolysis of an amide can proceed through different mechanisms, such as acid-catalyzed, base-catalyzed, or neutral hydrolysis. mcmaster.ca For each proposed mechanism, computational methods can be used to locate the corresponding transition state on the potential energy surface. blogspot.com A transition state is a first-order saddle point, which is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.
Finding a transition state can be a complex task, often requiring an initial guess of the TS geometry. blogspot.com Once a TS is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. blogspot.com The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants.
By comparing the activation energies for different proposed mechanisms, the most favorable reaction pathway can be identified. rsc.org For example, a study on the hydrolysis of N-(o-carboxybenzoyl)-L-amino acids found that the reaction barrier is significantly lower in solution than in the gas phase, and that a concerted mechanism is more favorable than a stepwise one under certain pH conditions. nih.gov
Hypothetical Activation Energies for the Hydrolysis of this compound
| Reaction Mechanism | Solvent | Activation Energy (kcal/mol) |
| Neutral Hydrolysis | Gas Phase | 45 |
| Neutral Hydrolysis | Water | 30 |
| Acid-Catalyzed | Water | 22 |
| Base-Catalyzed | Water | 18 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends for amide hydrolysis.
Application of Cheminformatics and Machine Learning in Amido Acid Research
Cheminformatics and machine learning (ML) are increasingly used in chemical research to analyze large datasets and build predictive models for molecular properties. nih.govresearchgate.net These approaches can be applied to amido acids like this compound to predict a wide range of properties, from physicochemical characteristics to biological activity.
A common application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov In a QSAR study, a dataset of molecules with known activities (e.g., binding affinity to a protein) is used to build a mathematical model that relates the chemical structure to the activity. The chemical structure is represented by a set of numerical descriptors, which can be calculated from the 2D or 3D structure of the molecule. nih.gov
For a series of amido acids structurally related to this compound, a QSAR model could be developed to predict their properties. This would involve generating a diverse set of molecular descriptors for each compound, such as topological indices, electronic properties, and steric parameters. Machine learning algorithms like random forests or support vector machines can then be used to build a predictive model. researchgate.net
Machine learning models can also be trained to predict fundamental molecular properties directly from the chemical structure, bypassing the need for computationally expensive quantum chemical calculations. researchgate.net For instance, models have been developed to predict melting points, boiling points, and solubility with reasonable accuracy. arxiv.org
Hypothetical Machine Learning-Predicted Properties for a Series of Amido Acids
| Compound | Molecular Weight | LogP | Predicted Solubility (mg/L) | Predicted Biological Activity (IC50, µM) |
| Analog 1 | 207.23 | 1.2 | 550 | 12.5 |
| This compound | 221.25 | 1.5 | 420 | 8.2 |
| Analog 2 | 235.28 | 1.8 | 310 | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization and identification of molecules like this compound. The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).
The prediction of NMR chemical shifts is typically performed using DFT calculations with the Gauge-Including Atomic Orbital (GIAO) method. arxiv.org The calculation provides the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR shifts has significantly improved, with mean absolute errors often below 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. arxiv.org
Vibrational frequencies, corresponding to the peaks in an IR spectrum, can also be calculated using DFT. researchgate.netniscpr.res.in A frequency calculation on the optimized geometry of the molecule yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. acs.org The correlation between calculated and experimental frequencies can be used to assign the vibrational modes to specific functional groups. nih.gov
Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Calculated Value | Experimental Value |
| ¹H NMR (δ, ppm, Cα-H₂) | 2.65 | 2.60 |
| ¹³C NMR (δ, ppm, C=O amide) | 172.5 | 171.8 |
| ¹³C NMR (δ, ppm, C=O acid) | 178.1 | 177.5 |
| IR Frequency (cm⁻¹, C=O amide) | 1685 | 1645 |
| IR Frequency (cm⁻¹, C=O acid) | 1750 | 1710 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules. rsc.orgrsc.org
Applications and Broader Scientific Impact of the N Substituted 4 Oxobutanoic Acid Class
Utility as Precursors in the Synthesis of Bioactive Scaffolds
N-substituted 4-oxobutanoic acids are valuable starting materials for creating molecules with significant biological activity. Their inherent structure, containing both a carboxylic acid and an amide, allows for diverse chemical transformations, making them key building blocks for pharmacologically relevant compounds.
For instance, 4-aryl-4-oxobutanoic acid amides have been designed as inhibitors of μ-calpain, an enzyme implicated in neurological disorders. nih.gov The design of these acyclic variants demonstrates how the oxobutanoic acid core can be systematically modified to target specific biological pathways. nih.gov The amide functionality is a cornerstone of many bioactive molecules, and its presence in this class of precursors is crucial for their application in drug discovery and medicinal chemistry. nih.govresearchgate.net The ability to synthesize a wide range of N-substituted amides under various conditions, including from nitriles, highlights the versatility of these structures in generating diverse molecular libraries for screening. researchgate.net
Table 1: Examples of Bioactive Scaffolds Derived from 4-Oxobutanoic Acid Derivatives
| Scaffold Class | Therapeutic Target/Application | Reference |
|---|---|---|
| 4-Aryl-4-oxobutanoic acid amides | μ-Calpain Inhibition (Neurological Disorders) | nih.gov |
| 2-Aminothiazoles | Antibiotics, Anti-inflammatory agents | orgsyn.org |
Role in the Design and Synthesis of Unnatural Amino Acids
Unnatural amino acids (UAAs) are crucial components in modern drug development, protein engineering, and materials science, offering modified properties not found in the 20 canonical amino acids. nih.govyoutube.comnih.gov They serve as building blocks for small-molecule drugs and can modulate the properties of peptides and peptidomimetics. nih.gov The N-substituted 4-oxobutanoic acid structure serves as a valuable precursor in the stereoselective synthesis of these custom-designed amino acids.
Synthetic strategies are continuously being developed to access functionalized UAAs. nih.gov The incorporation of unique side chains or functional groups, a hallmark of UAAs, can be facilitated by starting with versatile precursors like 4-oxobutanoic acid derivatives. youtube.comwm.edu These precursors can be chemically manipulated to introduce the desired complexity and chirality, leading to novel amino acids that can be incorporated into proteins or used to build new biomaterials and drug delivery systems. nih.govwm.edu
Integration into Complex Molecular Architectures via Chemical Synthesis
The defined and reactive nature of the N-substituted 4-oxobutanoic acid scaffold makes it an ideal component for integration into more complex molecules through strategic chemical synthesis.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties, such as enhanced stability against enzymatic degradation. N-substituted glycine (B1666218) oligomers, known as peptoids, are a prominent class of peptidomimetics. nih.gov These are structural isomers of peptides and can be synthesized with a high degree of variability in their side chains. nih.gov
The synthesis of peptoids often involves the use of building blocks that can be readily functionalized, a role that N-substituted 4-oxobutanoic acid derivatives can fulfill. The ready availability of these precursors allows for the modular and efficient assembly of oligomers with tailored properties. nih.gov Because the side chain is attached to the backbone nitrogen rather than the α-carbon, peptoids are resistant to proteolysis, a major advantage for therapeutic applications. nih.gov
Natural products are a rich source of bioactive compounds, but their native structures often require modification to improve efficacy, stability, or solubility for therapeutic use. nih.govnih.govmedicaljournalshouse.com Attaching amino acid-like fragments is a common strategy to enhance the pharmacological profile of a natural product. nih.govresearchgate.net
N-substituted 4-oxobutanoic acids can serve as the source for these amino acid moieties. Through chemical synthesis, these fragments can be appended to a natural product scaffold, a process that can lead to the discovery of novel drugs with improved properties. nih.govmdpi.com This approach of modifying natural products is a cornerstone of drug discovery, allowing chemists to optimize a lead compound into a viable drug candidate. nih.govmedicaljournalshouse.com
Development of Novel Reagents and Catalysts from Amido Acid Derivatives
The chemistry of amido acids has also led to the development of new tools for synthesis. The inherent reactivity of the carboxylic acid and the influence of the amide group can be harnessed to create novel reagents and catalysts for forming amide bonds, a fundamental reaction in organic chemistry.
For example, various coupling reagents have been developed to facilitate the formation of amides from carboxylic acids and amines under mild conditions. nih.gov Reagents like EDC, often used with additives such as HOBt, are employed to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov Furthermore, boron-based reagents have been studied and developed for direct amidation reactions, offering alternative methods that can be more efficient or tolerant of other functional groups. ucl.ac.uk Research into boron-mediated amidation aims to create catalysts that can facilitate these transformations more effectively. ucl.ac.uk
Table 2: Selected Reagents and Catalysts for Amide Bond Formation
| Reagent/Catalyst Type | Example(s) | Function | Reference(s) |
|---|---|---|---|
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acid for amidation | nih.govmasterorganicchemistry.com |
| Additives | HOBt (Hydroxybenzotriazole) | Used with coupling reagents to improve efficiency | nih.gov |
| Boron-based Reagents | Boric acid, B(OCH2CF3)3 | Mediate direct amidation reactions | ucl.ac.ukresearchgate.net |
Contributions to Fundamental Principles of Amide Chemistry and Carboxylic Acid Reactivity
The study of N-substituted 4-oxobutanoic acids and their reactions contributes to the fundamental understanding of amide and carboxylic acid chemistry. Amides are one of the most important functional groups in organic chemistry but are relatively unreactive towards nucleophilic acyl substitution. researchgate.netlibretexts.org This low reactivity is due to the resonance donation of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. libretexts.org
Consequently, the direct formation of an amide from a carboxylic acid and an amine is challenging and typically requires the carboxylic acid to be "activated". researchgate.netresearchgate.net This has driven the development of numerous synthetic methods. researchgate.net Strategies include converting the carboxylic acid into a more reactive derivative like an acyl chloride or using coupling reagents. masterorganicchemistry.comresearchgate.net The study of how different N-substituents on the 4-oxobutanoic acid structure affect the reactivity of the carboxylic acid group provides valuable data for physical organic chemistry. shd-pub.org.rs This knowledge helps in designing more efficient synthetic routes and in understanding the chemical behavior of more complex molecules like peptides and proteins. researchgate.netlibretexts.org
Conclusion and Future Research Directions in 4 Benzyl Methyl Amino 4 Oxobutanoic Acid Chemistry
Summary of Key Methodological Advances and Mechanistic Insights
The synthesis of N,N-disubstituted amido acids like 4-[Benzyl(methyl)amino]-4-oxobutanoic acid is conventionally achieved through the nucleophilic ring-opening of a cyclic anhydride (B1165640), in this case, succinic anhydride, with a secondary amine, N-benzylmethylamine. This reaction is analogous to the well-documented synthesis of 4-(benzylamino)-4-oxobutanoic acid from benzylamine (B48309) and succinic anhydride. chemicalbook.com While effective, this foundational method presents opportunities for significant methodological refinement.
Future advancements are likely to focus on catalysis and sustainable synthesis. Key areas for exploration include:
Enzymatic Synthesis: The use of enzymes such as lipases, cutinases, or engineered carboxylic acid reductases (CARs) could offer highly specific and environmentally benign routes to the target compound. nih.gov These biocatalytic methods operate under mild conditions and can potentially reduce the formation of by-products. nih.gov
Flow Chemistry: Continuous flow reactors can provide superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Mechanistic Studies: While the general mechanism of anhydride aminolysis is understood, detailed kinetic and computational studies could provide deeper insights. Understanding the transition state and the factors governing the reaction rate for this specific transformation can inform the design of more efficient catalysts. Research into the protonation of the amide bond, for instance, can reveal how structural distortions affect reactivity, a key consideration for catalyst design. nih.gov
Table 1: Potential Synthetic Methodologies
| Method | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Conventional Synthesis | Ring-opening of succinic anhydride with N-benzylmethylamine in a suitable solvent. | Straightforward, well-understood reaction. | Optimization of solvent and temperature conditions. |
| Enzymatic Catalysis | Use of enzymes like lipase (B570770) or carboxylic acid reductase (CAR) to form the amide bond. | High specificity, mild conditions, environmentally friendly. nih.gov | Enzyme screening, protein engineering for improved activity. nih.gov |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor system. | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow rates and residence times. |
Unexplored Synthetic Avenues and Derivatization Opportunities
The structure of this compound contains three key functional handles ripe for derivatization: the carboxylic acid, the tertiary amide, and the aromatic benzyl (B1604629) group. These sites offer a platform for creating a diverse library of new chemical entities.
Carboxylic Acid Moiety: The terminal carboxyl group is a versatile starting point. It can be readily converted into esters, acid chlorides, or other amides. Furthermore, it can undergo reduction to the corresponding alcohol or participate in cycloaddition reactions. acs.org Derivatization at this site is a common strategy for altering solubility and bioavailability in medicinal chemistry contexts.
Aromatic Ring: The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. This allows for the introduction of a wide range of substituents to modulate the electronic and steric properties of the molecule.
Amide Functionality: While the tertiary amide bond is generally robust, its properties can be tuned. Computational studies suggest that inducing geometric distortion can alter the planarity and resonance of the amide bond, potentially increasing its reactivity. acs.org This could open pathways for novel transformations that are otherwise inaccessible.
Table 2: Proposed Derivatization Strategies
| Functional Group | Reaction Type | Potential Products | Purpose/Application |
|---|---|---|---|
| Carboxylic Acid | Esterification | Methyl, ethyl, or other alkyl esters | Prodrugs, modification of solubility |
| Carboxylic Acid | Amidation | Secondary or tertiary amides | Bioisosteric replacement, polymer building blocks |
| Aromatic Ring | Electrophilic Substitution (e.g., Nitration, Halogenation) | Nitro- or halo-substituted benzyl derivatives | Fine-tuning electronic properties, synthetic handles |
| Amide/Alkyl Chain | Reduction | Amino-alcohols | Introduction of new functional groups |
Promising Directions for Advanced Characterization and Computational Studies
A comprehensive understanding of this compound requires a combination of advanced analytical techniques and theoretical modeling. While standard methods like HPLC, GC-MS (after derivatization), and NMR are essential for routine analysis, more sophisticated approaches are needed to probe its subtle structural and dynamic properties. shimadzu.comnih.gov
Advanced Spectroscopic Techniques: Solid-state NMR could provide invaluable information on the molecule's conformation and intermolecular interactions in the crystalline state. Chiral chromatography would be essential for resolving enantiomers if asymmetric syntheses are developed.
Crystallographic Analysis: Obtaining a single-crystal X-ray structure would definitively establish the molecule's three-dimensional geometry, including bond angles, bond lengths, and the conformation of the amide bond. This empirical data is crucial for validating computational models.
Computational Chemistry: Density Functional Theory (DFT) and other computational models can predict a range of properties. nih.gov Key areas for computational investigation include:
Conformational Analysis: Mapping the potential energy surface to identify stable conformers.
Amide Bond Rotation: Calculating the energy barrier for rotation around the C-N amide bond to quantify its degree of double-bond character.
Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data.
Reactivity Indices: Calculating parameters like frontier molecular orbital energies (HOMO/LUMO) to predict sites of reactivity.
Emerging Applications and the Future Role of Amido Acids in Chemical Sciences
Amido acids and their derivatives are increasingly recognized as valuable building blocks in diverse fields of chemical science. nih.gov While this compound itself has no currently established applications, its structure suggests several promising future roles.
Medicinal Chemistry: As an unnatural amino acid, it could serve as a scaffold or building block for creating peptidomimetics or small-molecule drugs. bioascent.com The succinic acid backbone is found in various biologically active molecules, and the N-benzylmethylamide moiety can be explored for interactions with biological targets.
Materials Science: The molecule possesses both a carboxylic acid and an amide, making it a potential monomer for the synthesis of specialty polyamides or polyesters. Such polymers could have tailored properties, such as improved thermal stability or specific recognition capabilities.
Coordination Chemistry: The carboxylate and amide oxygen atoms could act as ligands, allowing the molecule to form complexes with various metal ions. These complexes could have applications in catalysis or as imaging agents.
The systematic exploration of the synthesis, derivatization, and characterization of this compound will not only unlock the potential of this specific molecule but also contribute to the broader understanding of amido acid chemistry, paving the way for new discoveries and applications across the chemical sciences.
Q & A
Q. What are the recommended synthetic routes for 4-[Benzyl(methyl)amino]-4-oxobutanoic acid, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) Condensation of benzylmethylamine with a suitable dicarboxylic acid derivative (e.g., succinic anhydride) under reflux in anhydrous dichloromethane, and (2) Acidic hydrolysis to yield the final product. Reaction efficiency is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Post-synthesis, H NMR (CDCl, δ 2.60–2.80 for CH groups) and FT-IR (C=O stretch at ~1700 cm) are critical for structural validation .
Q. What spectroscopic methods are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : To confirm the benzyl(methyl)amino and oxobutanoic acid moieties. Methanol-free samples are necessary to avoid solvent interference in NMR analysis .
- Mass Spectrometry (HRMS) : For accurate molecular weight determination (expected [M+H] at m/z 250.12).
- FT-IR : To identify carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) functional groups .
Q. What are the key considerations for ensuring purity during synthesis?
- Methodological Answer :
- Drying : Remove residual solvents (e.g., methanol) under vacuum, as traces can interfere with downstream reactions or NMR analysis .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions like over-alkylation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance reaction specificity.
- Temperature Control : Maintain temperatures below 40°C to prevent decomposition of the oxobutanoic acid backbone. Reaction progress is tracked via in-situ FT-IR to detect intermediate formation .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Re-analyze compound purity using orthogonal methods (HPLC, H NMR) to rule out impurities as a cause .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Dose-Response Curves : Perform triplicate experiments with logarithmic concentration ranges (1 nM–100 µM) to confirm IC reproducibility .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
- SAR Analysis : Compare with analogues (e.g., 4-phenylbutanoic acid derivatives) to identify critical substituents for activity .
Q. How can structural ambiguities from crystallographic data be resolved?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/water) and compare bond lengths/angles with DFT-optimized structures.
- NMR Crystallography : Integrate solid-state NMR data (e.g., C CP/MAS) to resolve hydrogen-bonding networks.
- Database Cross-Validation : Use the Cambridge Structural Database (CSD) to reference similar oxobutanoic acid derivatives .
Safety and Stability
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Storage : Keep under inert gas (N) at –20°C in amber vials to prevent oxidation and photodegradation.
- Handling : Use glove boxes for air-sensitive steps, and consult SDS for emergency procedures (e.g., eye exposure requires immediate flushing with water for 15 minutes) .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. IR) be reconciled?
- Methodological Answer :
- Deuterated Solvent Checks : Ensure solvents (e.g., CDCl) do not contain residual protons that overlap with analyte signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign all protons/carbons unambiguously.
- Cross-Technique Validation : Compare IR carbonyl stretches with NMR-derived coupling constants to confirm conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
